molecular formula C10H13FN5O7P B193420 Fludarabine phosphate CAS No. 75607-67-9

Fludarabine phosphate

Numéro de catalogue: B193420
Numéro CAS: 75607-67-9
Poids moléculaire: 365.21 g/mol
Clé InChI: GIUYCYHIANZCFB-FJFJXFQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fludarabine phosphate, sold under the brand name Fludara among others, is a purine analogue and antineoplastic agent . It is generally used as its 5-O-phosphorylated form known as this compound . It is a chemotherapy medication used in the treatment of leukemia and lymphoma .


Synthesis Analysis

This compound is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . The synthetic methods of fludarabine are reported more, and there are two main methods: one is to couple purine ring and sugar ring mother nucleus as initial material .


Molecular Structure Analysis

The molecular structure of this compound is C10H12FN5O4 . The average weight is 285.235 g·mol −1 .


Chemical Reactions Analysis

This compound is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .


Physical and Chemical Properties Analysis

This compound is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .

Applications De Recherche Scientifique

Traitement de la leucémie lymphoïde chronique (LLC)

Le phosphate de fludarabine est approuvé pour le traitement de la LLC à cellules B chez l'adulte, en particulier lorsque la maladie ne répond pas ou s'aggrave après un traitement standard. Son efficacité dans ce domaine en a fait une option standard pour la prise en charge de la LLC .

Recherche sur d'autres types de cancer

Au-delà de la LLC, le phosphate de fludarabine fait l'objet de recherches actives pour son efficacité potentielle dans le traitement d'autres types de cancer, élargissant ainsi sa portée thérapeutique .

Réutilisation de médicaments pour le cancer de la prostate neuroendocrine (NEPC)

Une stratégie de réutilisation de médicaments a identifié le phosphate de fludarabine comme un inhibiteur de la prolifération des cellules NEPC en induisant des espèces réactives de l'oxygène (ROS) et en affectant les niveaux de la protéine N-MYC et les cibles transcriptionnelles .

Inhibition de la protéine MPXV A6R

Des études in silico ont montré que la fludarabine a un score d'amarrage élevé contre la protéine MPXV A6R, ce qui suggère une utilisation potentielle dans le traitement d'infections virales ou de maladies liées à cette protéine .

Activité sur les protéines D8L et F13L

Une activité in silico supplémentaire a été observée avec la fludarabine affectant les protéines D8L et F13L, indiquant des applications antivirales plus larges possibles ou des mécanismes d'action qui pourraient être explorés .

Amarrage moléculaire et stabilité

La fludarabine a démontré sa stabilité lors de simulations d'amarrage moléculaire, ce qui est crucial pour prédire l'interaction et l'efficacité des médicaments avec les protéines cibles .

Mécanisme D'action

1. Target of Action: Fludarabine phosphate primarily targets DNA polymerase alpha, ribonucleotide reductase, and DNA primase. These enzymes are crucial for DNA synthesis and repair, making them vital for cell proliferation .

2. Mode of Action: this compound is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis . This disruption in DNA synthesis ultimately results in cell death, particularly affecting rapidly dividing cancer cells .

3. Biochemical Pathways: The inhibition of DNA polymerase alpha, ribonucleotide reductase, and DNA primase by 2-fluoro-ara-ATP disrupts the DNA replication process. This interference affects the S-phase of the cell cycle, preventing the synthesis of new DNA strands and leading to apoptosis (programmed cell death) in malignant cells .

Pharmacokinetics:

5. Result of Action: At the molecular level, the inhibition of DNA synthesis leads to the accumulation of DNA damage, triggering apoptosis in cancer cells. This results in the reduction of tumor burden and the alleviation of symptoms associated with hematological malignancies .

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other medications can influence the stability and efficacy of this compound. For instance, the drug is ionized at physiological pH, which helps it remain trapped in the bloodstream, enhancing its efficacy . Additionally, renal function can significantly impact the drug’s excretion and overall effectiveness, as impaired kidney function may lead to increased toxicity .

This compound is a potent chemotherapeutic agent with a well-defined mechanism of action, making it effective in treating various hematological malignancies.

: DrugBank : Wikipedia

Safety and Hazards

Fludarabine phosphate can severely suppress bone marrow function . When used at high doses in dose-ranging studies in patients with acute leukemia, this compound was associated with severe neurologic effects, including blindness, coma, and death .

Orientations Futures

Fludarabine phosphate is approved to treat Chronic lymphocytic leukemia (CLL). It is used in adults with B-cell CLL that did not respond to or that got worse during or after treatment with standard therapy . This compound is also being studied in the treatment of other types of cancer .

Analyse Biochimique

Biochemical Properties

Fludarabine phosphate plays a significant role in biochemical reactions. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite interacts with several enzymes, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These interactions inhibit DNA synthesis, making this compound active against both dividing and resting cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits DNA synthesis, which leads to the destruction of cancer cells . This impact on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active triphosphate, 2-fluoro-ara-ATP, which inhibits DNA synthesis by interacting with DNA polymerase alpha, ribonucleotide reductase, and DNA primase . This results in the inhibition of DNA synthesis and the destruction of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the peak concentrations of the active metabolite, 2-fluoro-ara-ATP, are achieved 4 hours after the start of this compound infusion . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses have been associated with severe neurologic effects, including blindness, coma, and death

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase . This process is crucial for the formation of the active triphosphate, 2-fluoro-ara-ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Being phosphorylated, this compound is ionized at physiologic pH and is effectively trapped in blood

Subcellular Localization

Current knowledge suggests that it primarily acts at the DNA level, inhibiting DNA synthesis

Propriétés

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023060
Record name Fludarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL)
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUDARABINE PHOSPHATE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

75607-67-9
Record name Fludarabine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75607-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludarabine phosphate [USAN:USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fludarabine phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fludarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDARABINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 °C
Record name Fludarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fludarabine phosphate
Reactant of Route 2
Fludarabine phosphate
Reactant of Route 3
Reactant of Route 3
Fludarabine phosphate
Reactant of Route 4
Reactant of Route 4
Fludarabine phosphate
Reactant of Route 5
Reactant of Route 5
Fludarabine phosphate
Reactant of Route 6
Fludarabine phosphate
Customer
Q & A

ANone: Fludarabine phosphate is a prodrug that, upon entering cells, is converted into its active metabolite, fludarabine triphosphate. [] Fludarabine triphosphate acts as an inhibitor of DNA synthesis by interfering with DNA polymerase activity and ribonucleotide reductase, an enzyme critical for DNA building block synthesis. [, ] This ultimately leads to irreversible DNA damage and apoptosis, effectively killing cancer cells. [, ]

ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. For this information, it's best to refer to comprehensive drug databases or the compound's official documentation.

ANone: Yes, this compound is stable in solution when diluted with 0.9% sodium chloride for at least 15 days when stored at room or refrigerator temperature. []

ANone: Research has shown that this compound freeze-dried powder with mannitol exhibits excellent formability, clear solution appearance, and high redissolution performance. [] This formulation also demonstrates low impurity and moisture content, contributing to its overall stability. []

ANone: Both oral and intravenous formulations of this compound have been developed and studied. [, ] Clinical trials have indicated that both formulations exhibit comparable efficacy and safety profiles. [, ]

ANone: Since the kidneys are responsible for eliminating approximately 60% of fludarabine's primary metabolite (2-fluoro-ara-A), dose modification is crucial for patients with impaired renal function. [] Research suggests that creatinine clearance-based dose adjustments can help achieve equivalent drug exposure and maintain an acceptable safety profile in these patients. []

ANone: Studies in pediatric patients show that while the terminal half-life of fludarabine is similar to that in adults, the total body clearance is shorter. [] This highlights the importance of age-specific dosing strategies to optimize treatment outcomes in different patient populations.

ANone: Yes, a study utilizing a mouse model of chronic lymphocytic leukemia demonstrated the efficacy of this compound. [] In this model, this compound effectively prolonged the survival time of mice, comparable to the effects observed with doxorubicin. [] This highlights the potential of this drug in treating hematological malignancies.

ANone: Yes, in vitro studies have demonstrated synergistic anti-leukemic effects when this compound is combined with cytosine arabinoside (ara-C). [] This synergistic effect is attributed to this compound's ability to enhance the conversion of ara-C to its active triphosphate form, leading to increased anti-tumor activity. []

ANone: Limited evidence suggests potential cross-resistance between this compound and other purine nucleoside analogues, such as 2-chlorodeoxyadenosine (2-CdA) and deoxycoformycin (dCF), in some patients with hairy cell leukemia. [, ] The underlying mechanisms are thought to involve shared metabolic pathways and enzyme dependencies.

ANone: Myelosuppression, primarily presenting as leukopenia, is the most frequently observed toxicity associated with this compound. [, ] While generally manageable, severe cases can increase the risk of infections and may require dose adjustments or supportive care. []

ANone: Clinical trials have reported cases of potentially severe renal dysfunction, including life-threatening events, in patients treated with this compound. [] Although infrequent, these observations highlight the need for careful monitoring of renal function during treatment.

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in various biological matrices, including plasma. [, ] This method offers high sensitivity and specificity, allowing for accurate drug monitoring during treatment.

ANone: Clinical trials suggest that this compound demonstrates superior single-agent activity compared to conventional combination chemotherapy regimens in CLL. [, ] The high response rates observed in relapsed and refractory CLL patients further support its position as a potent therapeutic option. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.